molecular formula C20H14N6O2S B1620874 N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide CAS No. 52644-49-2

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide

Cat. No.: B1620874
CAS No.: 52644-49-2
M. Wt: 402.4 g/mol
InChI Key: WEVAQIIWOIRBRA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide is a complex organic compound that belongs to the formazan family. Formazans are known for their vivid colors and are often used in various analytical and biological applications. This particular compound features a benzothiazole ring, a nitrophenyl group, and a phenyl group, making it a unique and versatile molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The phenyl and benzothiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl and benzothiazole derivatives

Scientific Research Applications

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in biological assays to measure cell viability and enzyme activity.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of dyes and pigments due to its vivid coloration.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electron acceptor, participating in redox reactions that are crucial for various cellular processes. The benzothiazole ring and nitrophenyl group play significant roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolium Salts: Similar in structure and used in similar applications, such as biological assays.

    Azo Compounds: Share the azo linkage and are used in dye and pigment industries.

    Phenylhydrazones: Structurally related and used in analytical chemistry.

Uniqueness

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide stands out due to its unique combination of functional groups, which confer specific reactivity and applications. The presence of the benzothiazole ring and nitrophenyl group makes it particularly useful in redox reactions and as a chromogenic agent in various assays.

Properties

CAS No.

52644-49-2

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)22-23-19(14-6-2-1-3-7-14)24-25-20-21-17-8-4-5-9-18(17)29-20/h1-13,22H

InChI Key

WEVAQIIWOIRBRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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